A novel synthesis route for {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol was developed to eliminate a genotoxic tosylate intermediate from the original process. [] The key step in this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. 2-Halobenzoic acids are converted to aryl halide intermediates, which then undergo SNAr reaction with (tetrahydro-2H-pyran-4-yl)methanol. [] This is followed by an in situ N,O-bis-isobutylation of the resulting dianion and subsequent reduction to yield {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol. []
The supplied papers primarily focus on the synthesis of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol and its use as an intermediate in the synthesis of other compounds. [] Specific details about other chemical reactions involving {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol are not provided.
Information regarding the direct mechanism of action of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol is not available in the provided papers. Its biological activity is primarily attributed to its role as a precursor in the synthesis of compounds like RORγ inverse agonists, which have their own specific mechanisms of action. []
The primary application of {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol is as a key intermediate in the synthesis of pharmaceutical compounds. [] A prominent example is its use in the synthesis of GSK2981278A, a RORγ inverse agonist investigated as a potential topical nonsteroidal therapy for psoriasis. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: